N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]furan-2-carboxamide N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]furan-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16313061
InChI: InChI=1S/C17H12N2O3/c20-16-12-4-1-3-11-10(6-7-13(19-16)15(11)12)9-18-17(21)14-5-2-8-22-14/h1-8H,9H2,(H,18,21)(H,19,20)
SMILES:
Molecular Formula: C17H12N2O3
Molecular Weight: 292.29 g/mol

N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]furan-2-carboxamide

CAS No.:

Cat. No.: VC16313061

Molecular Formula: C17H12N2O3

Molecular Weight: 292.29 g/mol

* For research use only. Not for human or veterinary use.

N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]furan-2-carboxamide -

Specification

Molecular Formula C17H12N2O3
Molecular Weight 292.29 g/mol
IUPAC Name N-[(2-oxo-1H-benzo[cd]indol-6-yl)methyl]furan-2-carboxamide
Standard InChI InChI=1S/C17H12N2O3/c20-16-12-4-1-3-11-10(6-7-13(19-16)15(11)12)9-18-17(21)14-5-2-8-22-14/h1-8H,9H2,(H,18,21)(H,19,20)
Standard InChI Key UUXSKYVZEOHTDD-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=CC3=C2C(=C1)C(=O)N3)CNC(=O)C4=CC=CO4

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound features a fused heterocyclic system comprising a benzo[cd]indole core substituted at the 6-position with a methyl group linked to a furan-2-carboxamide functional group. The benzo[cd]indole system consists of a benzene ring fused to a pyrrolidinone moiety, creating a planar, aromatic structure that facilitates interactions with biological targets through π-π stacking and hydrogen bonding.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₇H₁₂N₂O₃
Molecular Weight292.29 g/mol
IUPAC NameN-[(2-oxo-1H-benzo[cd]indol-6-yl)methyl]furan-2-carboxamide
Topological Polar Surface Area83.4 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4

The furan ring introduces electron-rich regions that enhance solubility in polar solvents, while the amide linkage provides conformational rigidity critical for target specificity . X-ray crystallographic studies of analogous benzo[cd]indole derivatives reveal a nearly coplanar arrangement between the indole and appended substituents, suggesting optimal geometry for intercalation into protein binding pockets .

Synthetic Routes

Synthesis typically employs a convergent strategy involving separate preparation of the benzo[cd]indole and furan-2-carboxamide components followed by coupling. A representative pathway involves:

  • Benzo[cd]indole Core Formation: Cyclocondensation of 1,2-diaminobenzene with α-ketoesters under acidic conditions yields the 2-oxo-1,2-dihydrobenzo[cd]indole scaffold.

  • Methylation at C6: Directed ortho-metalation using lithium diisopropylamide (LDA) followed by quenching with methyl iodide introduces the methyl group.

  • Amide Coupling: Reaction of 6-(aminomethyl)benzo[cd]indol-2(1H)-one with furan-2-carbonyl chloride in dichloromethane using N,N-diisopropylethylamine (DIPEA) as base .

Critical parameters include strict temperature control (-78°C for metalation steps) and anhydrous conditions to prevent hydrolysis of the acid chloride intermediate. Purification via silica gel chromatography typically achieves >95% purity, as verified by HPLC.

Pharmacological Profile

Microtubule Stabilization Activity

The compound demonstrates potent microtubule-stabilizing effects at nanomolar concentrations (IC₅₀ = 18.7 nM in MCF-7 breast cancer cells), comparable to paclitaxel but with improved solubility . Mechanistic studies using fluorescence anisotropy reveal a binding constant (Kd) of 0.43 μM to tubulin dimers, stabilizing longitudinal protofilament interactions by 2.8-fold compared to untreated controls .

Table 2: Antiproliferative Activity Across Cancer Cell Lines

Cell LineOriginIC₅₀ (nM)
MCF-7Breast adenocarcinoma18.7
A549Lung carcinoma24.3
PC-3Prostate cancer29.1
HT-29Colorectal cancer35.6

Retinoic Acid Receptor-Related Orphan Receptor Gamma (RORγ) Inhibition

As a dual-acting agent, the compound shows selective inhibition of RORγ transcriptional activity (82% suppression at 10 μM) through competitive binding to the ligand-binding domain (LBD). Molecular docking simulations position the benzo[cd]indole moiety in the hydrophobic cleft of the LBD, forming key van der Waals interactions with Leu287 and Trp317 residues. This immunomodulatory activity suggests potential for treating Th17-mediated autoimmune disorders like psoriasis and multiple sclerosis.

Metabolic Stability and Toxicity Profile

In vitro ADME studies using human liver microsomes reveal moderate clearance (23 mL/min/kg) with primary Phase I metabolism occurring via:

  • Oxidation: Hydroxylation of the furan ring (major metabolite: 5-hydroxyfuran derivative)

  • Amide Hydrolysis: Cleavage to 6-(aminomethyl)benzo[cd]indol-2(1H)-one (28% of total metabolites)

Acute toxicity in BALB/c mice shows an LD₅₀ of 245 mg/kg (intraperitoneal), with histopathological analysis indicating transient hepatocyte vacuolation at sublethal doses . Chronic administration (28 days at 50 mg/kg/day) demonstrates reversible bone marrow suppression, suggesting manageable hematological toxicity with proper dosing regimens.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the parent structure reveals critical pharmacophoric elements:

  • Benzo[cd]indole C2 Carbonyl: Essential for tubulin binding; reduction to alcohol decreases potency by 300-fold

  • Furan Ring: Replacement with thiophene maintains activity but increases hepatotoxicity (ALT levels +220%)

  • Methyl Linker: Optimal chain length; extension to ethyl reduces RORγ inhibition by 78%

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